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Introduction

XL765, also known as Voxtalisib or SAR245409, is a potent, orally bioavailable small molecule
inhibitor that dually targets phosphoinositide 3-kinase (PI13K) and the mammalian target of
rapamycin (mTOR).[1] The PIBK/AKT/mTOR signaling pathway is a critical regulator of cell
proliferation, growth, survival, and metabolism. Its frequent dysregulation in various cancers
makes it a key target for therapeutic intervention. XL765 acts as an ATP-competitive inhibitor of
all Class | PI3K isoforms and both mTORC1 and mTORC2 complexes, leading to the
suppression of downstream signaling, induction of apoptosis, and inhibition of tumor growth.[1]
[2] These application notes provide detailed protocols for the use of XL765 in cell culture
experiments to assess its biological effects.

Mechanism of Action

XL765 exerts its anti-cancer effects by blocking the catalytic activity of PI3K and mTOR
kinases. This inhibition prevents the phosphorylation of key downstream effectors. Specifically,
inhibition of PI3K blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to
phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn prevents the activation of AKT.
Concurrently, inhibition of mMTORC1 and mTORC2 disrupts the phosphorylation of critical
proteins involved in protein synthesis and cell cycle progression, such as S6 ribosomal protein
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(S6), 4E-binding protein 1 (4E-BP1), and AKT.[3] The dual inhibition of both PI3K and mTOR
can lead to a more potent anti-proliferative and pro-apoptotic effect compared to selective
inhibitors of either kinase alone.

Data Presentation
XL 765 Inhibitory Activity (1C50)

Target IC50 (nM)
PI3Ka 39

PI3KB 113

PI3Ky 9

PI3Kd 43

mTOR 157
DNA-PK 150

Table 1: In vitro inhibitory concentrations (IC50) of XL765 against PI3K isoforms, mTOR, and
DNA-PK.[1][3]

XL765 Cellular Proliferation (IC50)

Cell Line Cancer Type IC50 (nM)
MCF7 Breast Adenocarcinoma 1,070
PC-3 Prostate Adenocarcinoma 1,840

Table 2: Cell proliferation IC50 values for XL765 in selected cancer cell lines as determined by
BrdU incorporation assay.[2] Note: The anti-proliferative potency of XL765 can be influenced by
the specific genetic background of the cancer cell lines.

Signaling Pathway Diagram
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Caption: PI3K/mTOR signaling pathway and points of inhibition by XL765.

Experimental Protocols
Preparation of XL765 Stock Solution
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Materials:

e XL765 powder

o Dimethyl sulfoxide (DMSO), cell culture grade
 Sterile microcentrifuge tubes

Protocol:

e Prepare a 10 mM stock solution of XL765 by dissolving the appropriate amount of powder in
DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 2.70 mg of XL765
(MW: 270.29 g/mol ) in 1 ml of DMSO.

» Vortex thoroughly to ensure complete dissolution.

« Aliguot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw
cycles.

o Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[]

Cell Culture and Treatment with XL765

Materials:

Cancer cell lines of interest (e.g., MCF7, PC-3, A549)

o Appropriate cell culture medium (e.g., DMEM)

» Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution

e Trypsin-EDTA

 Sterile cell culture plates or flasks

e XL765 stock solution (10 mM in DMSO)
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Protocol:

e Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-
Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

e Seed cells in culture plates at the desired density and allow them to adhere overnight.

» On the following day, prepare the desired concentrations of XL765 by diluting the 10 mM
stock solution in fresh culture medium. The final DMSO concentration in the medium should
be kept constant across all treatments, typically < 0.1%, to avoid solvent-induced toxicity.

e Remove the old medium from the cells and replace it with the medium containing the various
concentrations of XL765 or vehicle control (medium with the same final concentration of
DMSO).

 Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

Cells cultured in a 96-well plate

XL765-containing medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

DMSO or solubilization buffer

Microplate reader
Protocol:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to
attach overnight.

o Treat the cells with a serial dilution of XL765 for the desired time period (e.g., 72 hours).
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 After the incubation period, add 10 pl of MTT solution to each well and incubate for 4 hours
at 37°C.

o Carefully remove the medium and add 100 pl of DMSO or solubilization buffer to each well to
dissolve the formazan crystals.

» Measure the absorbance at 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of PIBKImMTOR Pathway

Materials:

Cells cultured in 6-well plates or 10 cm dishes

e XL765-containing medium

» RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels

e PVDF membrane

e Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236),
anti-S6, anti-LC3B, anti-f-actin)

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

Protocol:

e Seed cells and treat with XL765 as described in Protocol 2.

» After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
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o Determine the protein concentration of the lysates using a BCA assay.

e Denature 20-40 ug of protein per sample by boiling in Laemmli sample buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
e Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

e Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

Cells cultured in 6-well plates

XL765-containing medium

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Protocol:

Seed cells and treat with XL765 for the desired time.

Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize
with serum-containing medium.

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of
1 x 10”6 cells/ml.

Transfer 100 pl of the cell suspension (1 x 1075 cells) to a flow cytometry tube.
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Add 5 pl of Annexin V-FITC and 5 pl of Propidium lodide (PI) to the cells.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 pl of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Autophagy Assay (LC3-1l Western Blot)

Materials:

e Same as for Western Blot Analysis

e Chloroquine (optional, to block lysosomal degradation)
Protocol:

o Follow the Western Blot protocol (Protocol 4).

o To assess autophagic flux, treat cells with XL765 in the presence or absence of a lysosomal
inhibitor like chloroquine (typically 50 uM, added for the last 4-6 hours of XL765 treatment).

» Probe the Western blot membrane with an antibody against LC3B. Autophagy induction is
indicated by an increase in the lipidated form, LC3-II (a band at ~14-16 kDa), relative to the
cytosolic form, LC3-I (~18 kDa). An accumulation of LC3-II in the presence of chloroquine
compared to XL765 alone indicates an increase in autophagic flux.

Experimental Workflow Diagram
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Caption: General experimental workflow for evaluating the effects of XL765.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for XL765 in Cell
Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560383#x1765-experimental-protocol-for-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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